2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol
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Overview
Description
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol is a chemical compound known for its unique structure, which includes a cyano group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, while the methoxy and trifluoromethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biological and chemical processes, making the compound a versatile tool in research and development.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-(2-methoxyphenyl)phenol: Lacks the trifluoromethyl group, which can significantly alter its reactivity and properties.
2-Cyano-5-(2-trifluoromethylphenyl)phenol:
2-Cyano-5-(2-methoxy-5-methylphenyl)phenol:
Uniqueness
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol is unique due to the combination of its functional groups, which impart distinct electronic and steric properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and properties are required.
Properties
IUPAC Name |
2-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c1-21-14-5-4-11(15(16,17)18)7-12(14)9-2-3-10(8-19)13(20)6-9/h2-7,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESRBZDKVJEMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684995 |
Source
|
Record name | 3-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-98-2 |
Source
|
Record name | 3-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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